molecular formula C21H24ClNO3S B14149853 Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 540519-17-3

Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14149853
CAS No.: 540519-17-3
M. Wt: 405.9 g/mol
InChI Key: PKXWORSFSWWRFG-UHFFFAOYSA-N
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Description

Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a propyl ester group, a chlorophenyl group, and an ethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield the benzothiophene core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzothiophene core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group on the benzothiophene core can be esterified with propanol in the presence of an acid catalyst to form the propyl ester.

    Ethyl Substitution: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the benzothiophene core can participate in π-π stacking interactions. The ester and amide groups can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Propyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Benzo[b]thiophene-3-carboxylic acid, 2-{[(2E)-3-(4-chlorophenyl)-1-oxo-2-propenyl]amino}-4,5,6,7-tetrahydro-6-methyl-, ethyl ester

Uniqueness

Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl ester and ethyl groups differentiates it from similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

540519-17-3

Molecular Formula

C21H24ClNO3S

Molecular Weight

405.9 g/mol

IUPAC Name

propyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H24ClNO3S/c1-3-11-26-21(25)18-16-10-5-13(4-2)12-17(16)27-20(18)23-19(24)14-6-8-15(22)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,23,24)

InChI Key

PKXWORSFSWWRFG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)CC)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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